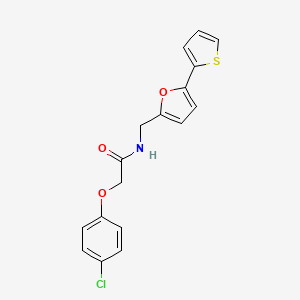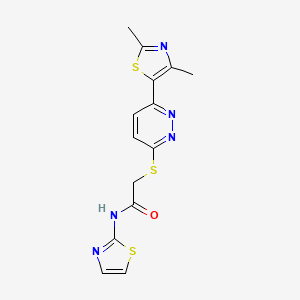![molecular formula C14H11ClFNO B2737274 N-[(3-chlorophenyl)methyl]-4-fluorobenzamide CAS No. 895696-66-9](/img/structure/B2737274.png)
N-[(3-chlorophenyl)methyl]-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(3-chlorophenyl)methyl]-4-fluorobenzamide” is a chemical compound with the empirical formula C14H11ClFNO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(C1=CC=C(F)C=C1)NCC2=CC(Cl)=CC=C2 . This indicates that the compound contains a fluorobenzamide group attached to a chlorophenyl group via a methyl bridge . Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 263.69 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación
Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination
A study by Groendyke, AbuSalim, and Cook (2016) discusses a method for the fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, demonstrating broad substrate scope and functional group tolerance without the use of noble metal additives. This process, which involves N-fluoro-2-methylbenzamides, suggests potential for developing new fluorinated compounds, including derivatives of N-[(3-chlorophenyl)methyl]-4-fluorobenzamide, for various applications in medicinal chemistry and agriculture (Groendyke, AbuSalim, & Cook, 2016).
Crystal Structures of Fluorobenzamides
Research on the crystal structures of fluorobenzamides, including those similar to this compound, has been conducted to understand their molecular conformation and potential applications in material science. Suchetan et al. (2016) examined the crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides, providing insights into their molecular geometry, which could inform the design of new materials and pharmaceuticals (Suchetan et al., 2016).
Antituberculosis Activity of Fluorobenzamide Derivatives
Koçyiğit-Kaymakçıoğlu, Oruç-Emre, Unsalan, and Rollas (2009) synthesized a series of substituted methylene/ethylene 4-fluorophenylhydrazide derivatives to evaluate their antimycobacterial activity toward Mycobacterium tuberculosis. Their findings highlight the potential of fluorobenzamide derivatives in the development of new antituberculosis agents, suggesting that structural analogs of this compound could be explored for their antimicrobial properties (Koçyiğit-Kaymakçıoğlu et al., 2009).
Photocatalytic Degradation of Environmental Pollutants
The study by Torimoto, Ito, Kuwabata, and Yoneyama (1996) on the photodecomposition of propyzamide, an environmental pollutant, using TiO2-loaded adsorbent supports, shows the potential application of this compound derivatives in environmental cleanup. By modifying the structure to enhance adsorption and photodegradation properties, such compounds could be utilized in advanced environmental remediation technologies (Torimoto et al., 1996).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, “N-[(3-chlorophenyl)methyl]-4-fluorobenzamide” is classified under GHS07. The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). The precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c15-12-3-1-2-10(8-12)9-17-14(18)11-4-6-13(16)7-5-11/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQOEIBPVDUWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2737191.png)


![2,6-Dibromo-4-[(trifluoromethyl)sulfonyl]phenol](/img/structure/B2737200.png)

![N-benzyl-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2737202.png)
![3-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2737203.png)

![N-(diphenylmethyl)-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2737206.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2737207.png)
![3-chloro-2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2737208.png)

![5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole](/img/structure/B2737210.png)

